1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Description
This compound is a dihydropyrazole derivative featuring a 2-chloro-7-methylquinoline moiety at position 3, a furan-2-yl group at position 5, and an acetyl group (ethanone) at position 1 of the pyrazoline ring. Its molecular formula is C₂₀H₁₆ClN₃O₂, with a molecular weight of 365.82 g/mol .
Properties
IUPAC Name |
1-[3-(2-chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-11-5-6-13-9-14(19(20)21-15(13)8-11)17-10-16(18-4-3-7-25-18)22-23(17)12(2)24/h3-9,17H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBDCTATYQZJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C)C4=CC=CO4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322550 | |
| Record name | 1-[3-(2-chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661466 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
667898-80-8 | |
| Record name | 1-[3-(2-chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common method includes the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid to afford the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the pyrazoline ring to pyrazolidine.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid are employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, thereby modulating biochemical pathways. For instance, it may inhibit the activity of kinases involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Core Structural Similarities and Variations
The target compound shares a 3,4-dihydropyrazole scaffold with several analogs, but substituent variations define its uniqueness:
Physicochemical Properties
- Melting Points: Compound 3 (): 110–112°C . Compound 4a (): Not reported, but recrystallized from ethanol.
- Synthetic Yields: Compound 3: 72% yield (ethanol recrystallization) .
Substituent-Driven Functional Implications
- Quinoline vs.
- Furan-2-yl : Common in antimicrobial agents (e.g., Compound 4a), furan may contribute to π-stacking in enzyme binding .
- Acetyl vs. Benzoyl : The acetyl group in the target compound reduces steric hindrance compared to benzoyl (Compound 4a), possibly improving binding to compact active sites .
Biological Activity
1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone, a compound with significant medicinal potential, belongs to the pyrazole class of compounds. This class has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound's structural features suggest a promising profile for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 381.9 g/mol. The structure includes a chloroquinoline moiety, which is known for its pharmacological activity, and a furan ring that may enhance its bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O2 |
| Molecular Weight | 381.9 g/mol |
| CAS Number | 923132-10-9 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies indicate that derivatives of pyrazole exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects across various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds in this class have demonstrated IC50 values as low as 0.08 µM against MCF-7 cells, indicating potent antiproliferative activity .
- NCI-H460 (Lung Cancer) : The compound's analogs have also been tested against NCI-H460 cells, with significant growth inhibition reported .
The following table summarizes the anticancer activity of related pyrazole derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Derivative A | MCF-7 | 0.08 |
| Pyrazole Derivative B | NCI-H460 | 26 |
| Pyrazole Derivative C | Hep-2 | 3.25 |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is well-documented. They inhibit key inflammatory mediators such as TNF-alpha and IL-6. For example, certain pyrazole compounds have shown up to 85% inhibition of TNF-alpha at concentrations around 10 µM compared to standard drugs like dexamethasone .
The mechanism through which this compound exerts its biological effects may involve the following pathways:
- Inhibition of Enzymes : The compound may inhibit cyclooxygenases (COX), which are crucial in the inflammatory pathway.
- Cell Cycle Arrest : It may induce apoptosis in cancer cells by disrupting the cell cycle at various checkpoints.
Case Studies
A notable study evaluated several pyrazole derivatives for their anticancer activity against a panel of nine cancer types, including leukemia and prostate cancer. The results indicated that certain derivatives exhibited remarkable cytotoxicity across multiple cell lines, reinforcing the potential of compounds like this compound for further development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing 1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. Key steps include:
- Reflux in inert atmosphere : Use dimethylformamide (DMF) as a solvent under nitrogen to prevent oxidation of sensitive groups (e.g., furan or quinoline moieties) .
- Monitoring by TLC : Track reaction progress using silica-gel TLC plates with ethyl acetate/hexane mobile phases to ensure completion before quenching .
- Recrystallization : Purify the crude product using ethanol or acetone to achieve >90% purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Hydrazine hydrate, DMF, 80°C, 12h | 65–75 | 85 |
| Purification | Ethanol recrystallization | 60–70 | >90 |
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound, and what structural challenges arise?
- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming the dihydropyrazole ring conformation and substituent orientations.
- Crystal Growth : Use slow evaporation of a dichloromethane/methanol (1:1) solution to obtain suitable crystals .
- Challenges : The 2-chloro-7-methylquinoline group may cause disorder in the crystal lattice due to steric hindrance, requiring iterative refinement with software like SHELXL .
- Key Parameters :
- Space group: Monoclinic (common for similar heterocycles) .
- Halogen effects: Chlorine’s high electron density necessitates longer exposure times during data collection .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) during structural elucidation be resolved methodologically?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ) to distinguish between isobaric fragments .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in -NMR caused by dihydropyrazole ring protons and furan/quinoline aromatic systems .
- Cross-Validation : Compare with gas chromatography retention indices (e.g., DB-1 column, 1596 RI) for volatility assessment .
Q. Which computational approaches are optimal for modeling the electronic properties of this quinoline-pyrazole hybrid?
- Methodological Answer :
- Software : Use Gaussian 09 or ORCA for density functional theory (DFT) calculations with the B3LYP/6-311+G(d,p) basis set to account for heteroatoms (Cl, N, O) .
- Focus Areas :
- HOMO-LUMO gaps to predict reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Validation : Compare computed IR spectra with experimental data to refine force fields .
Q. What in vitro assay designs are recommended to evaluate the biological activity of this compound, considering its structural features?
- Methodological Answer :
- Target Selection : Prioritize kinases or microbial enzymes due to quinoline’s known inhibitory effects .
- Assay Conditions :
- Cell Lines : Use HEK293 or HeLa cells for cytotoxicity screening (IC determination).
- Controls : Include chloroquine (for antimalarial activity) and ciprofloxacin (for antibacterial activity) as benchmarks .
- Data Interpretation : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends using QSAR models .
Notes on Data Contradictions
- Synthetic Yield Variability : Discrepancies in yields (e.g., 60% vs. 75%) may arise from impurities in starting materials or inadequate inert atmospheres. Always characterize intermediates via -NMR before proceeding .
- Crystallographic Disorder : If X-ray data shows high R-factors (>0.08), consider alternative crystallization solvents (e.g., acetonitrile) to improve lattice packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
